molecular formula C14H13ClN2O3S2 B3018638 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 921915-72-2

5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B3018638
CAS No.: 921915-72-2
M. Wt: 356.84
InChI Key: CRZVCMHBGLHFHX-UHFFFAOYSA-N
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Description

5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H13ClN2O3S2 and its molecular weight is 356.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound can prevent the formation of thrombin, a key enzyme in blood clotting.

Mode of Action

This compound acts as an inhibitor of factor Xa. It binds to the active site of factor Xa, preventing its interaction with its natural substrates . This inhibition disrupts the coagulation cascade, reducing the formation of thrombin and ultimately preventing the formation of blood clots .

Biochemical Pathways

The inhibition of factor Xa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, the main component of a blood clot. Therefore, the inhibition of factor Xa results in reduced thrombin and fibrin formation, preventing blood clot formation .

Result of Action

The primary result of the action of this compound is the prevention of blood clot formation. By inhibiting factor Xa, the compound reduces the formation of thrombin and fibrin, key components of blood clots . This can help prevent thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral vascular disease, pulmonary embolism, or deep venous thrombosis .

Properties

IUPAC Name

5-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c1-17-11-4-3-10(8-9(11)2-6-13(17)18)16-22(19,20)14-7-5-12(15)21-14/h3-5,7-8,16H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVCMHBGLHFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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